1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-
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Overview
Description
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the first position and a 3-(methylthio)propyl group at the second position
Preparation Methods
The synthesis of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be achieved through several routes:
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Acid-Catalyzed Methylation: : One common method involves the acid-catalyzed methylation of imidazole using methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid to facilitate the methylation process .
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Radziszewski Reaction: : Another method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, ammonia, and methylamine. This reaction proceeds under mild conditions and yields the desired imidazole derivative .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as halides or amines replace the methylthio group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
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Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be compared with other similar compounds, such as:
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1H-Imidazole, 1-methyl-: : This compound lacks the 3-(methylthio)propyl group, making it less versatile in terms of chemical reactivity and biological activity .
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1H-Imidazole, 2-methyl-: : This compound has a methyl group at the second position instead of the first, leading to different chemical properties and reactivity .
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1-Methyl-2-(methylthio)imidazole: : This compound is structurally similar but may exhibit different biological activities due to the position of the substituents .
The uniqueness of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93530-04-2 |
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Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-methyl-2-(3-methylsulfanylpropyl)imidazole |
InChI |
InChI=1S/C8H14N2S/c1-10-6-5-9-8(10)4-3-7-11-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
IYXRGRHLTSUILE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCSC |
Origin of Product |
United States |
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